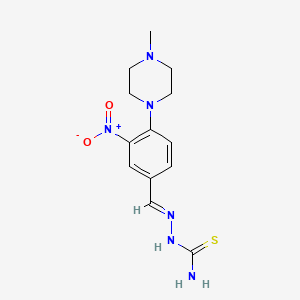
N-(2-bromo-4-methylphenyl)-2-pyridinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-methylphenyl)-2-pyridinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BPT and has a molecular formula of C12H10BrN2S. BPT has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of BPT is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and the chelation of metal ions. BPT has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. BPT has also been shown to chelate metal ions such as copper and zinc, which are involved in various biological processes.
Biochemical and Physiological Effects:
BPT has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, antimicrobial activity, and metal ion chelation. BPT has been shown to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. BPT has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, BPT has been shown to chelate metal ions such as copper and zinc, which are involved in various biological processes.
实验室实验的优点和局限性
BPT has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. BPT can be synthesized using different methods, and the resulting compound is stable under various conditions. BPT also has versatile applications in different fields, including medicinal chemistry, biochemistry, and material science. However, BPT also has limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. The potential toxicity of BPT should be considered when working with this compound, and its limited solubility may affect its applications in aqueous systems.
未来方向
There are several future directions for the study of BPT, including its potential applications in drug discovery, bioimaging, and material science. BPT has shown potential as a lead compound for the development of anticancer agents and antimicrobial agents. BPT can also be used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, BPT can be used as a ligand in the synthesis of metal-organic frameworks for gas storage and separation. Further studies are needed to fully understand the mechanism of action of BPT and its potential applications in various fields.
Conclusion:
In conclusion, N-(2-bromo-4-methylphenyl)-2-pyridinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPT has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. BPT has shown potential as a lead compound for the development of anticancer agents and antimicrobial agents. BPT can also be used as a fluorescent probe for the detection of metal ions in biological systems and as a ligand in the synthesis of metal-organic frameworks for gas storage and separation. Further studies are needed to fully understand the potential of BPT in various fields.
合成方法
BPT can be synthesized using different methods, including the reaction of 2-bromo-4-methylbenzaldehyde with 2-aminopyridine in the presence of a thiol reagent. The reaction results in the formation of BPT as a yellow solid, which can be purified using recrystallization. Another method involves the reaction of 2-bromo-4-methylbenzoyl chloride with 2-aminopyridine in the presence of a thiol reagent, resulting in the formation of BPT as a white solid.
科学研究应用
BPT has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BPT has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. BPT has also been studied for its antimicrobial activity against various bacteria and fungi. In biochemistry, BPT has been used as a fluorescent probe for the detection of metal ions in biological systems. In material science, BPT has been used as a ligand in the synthesis of metal-organic frameworks for gas storage and separation.
属性
IUPAC Name |
N-(2-bromo-4-methylphenyl)pyridine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2S/c1-9-5-6-11(10(14)8-9)16-13(17)12-4-2-3-7-15-12/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCZFLPQABUHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)C2=CC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)pyridine-2-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)
![3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)


![3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5754021.png)

![2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)

![4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5754047.png)